N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dichloroaniline, furfural, and trifluoromethyl-containing reagents. The key steps may involve:
Condensation Reaction: Combining 2,4-dichloroaniline with furfural under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazolo[1,5-a]pyrimidine core.
Functionalization: Introduction of the trifluoromethyl group and carboxamide functionality through appropriate reagents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form corresponding furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furyl group may yield furanones, while substitution reactions may introduce various functional groups at the halogen sites.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide may be studied for its potential as a bioactive molecule. It could exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
N-(2,4-dichlorophenyl)-5-(2-pyridyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H9Cl2F3N4O2 |
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Molecular Weight |
441.2g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H9Cl2F3N4O2/c19-9-3-4-12(11(20)6-9)26-17(28)10-8-24-27-15(18(21,22)23)7-13(25-16(10)27)14-2-1-5-29-14/h1-8H,(H,26,28) |
InChI Key |
XEYDBMUSGKZFBB-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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